N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide
Description
This compound is a structurally complex molecule featuring a pyrimidinone core (1,6-dihydropyrimidin-6-one) substituted at the 2-position with a thioether-linked 2-((2,4-dimethylphenyl)amino)-2-oxoethyl group and at the 5-position with a thiophene-2-carboxamide moiety.
Synthesis:
The compound is synthesized via alkylation of a thiopyrimidin-4-one precursor with a halogenated acetamide derivative. For example, 6-methyl-2-thiopyrimidin-4-one undergoes alkylation with N-(2,4-dimethylphenyl)-2-chloroacetamide in the presence of a base (e.g., sodium methylate), forming the thioether linkage. Subsequent coupling with thiophene-2-carboxylic acid via carbodiimide-mediated amidation yields the final product .
Properties
IUPAC Name |
N-[4-amino-2-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S2/c1-10-5-6-12(11(2)8-10)21-14(25)9-29-19-23-16(20)15(18(27)24-19)22-17(26)13-4-3-7-28-13/h3-8H,9H2,1-2H3,(H,21,25)(H,22,26)(H3,20,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZUOWXRMOJOFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=CS3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their pharmacological activities against bacterial (gram positive and gram negative) and fungal species, as well as against oestrogen receptor positive human breast adenocarcinoma cancer cell line (mcf7) .
Mode of Action
Similar compounds have been evaluated for their in vitro antimicrobial activity using turbidimetric method and anticancer activity by sulforhodamine b (srb) assay .
Biochemical Pathways
Similar compounds have been shown to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against breast cancer cell line .
Biological Activity
N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiophene ring, a pyrimidine derivative, and an amide functional group. These structural components are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound has been shown to interact with tubulin, similar to known anticancer agents like colchicine. This interaction disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
- In Vitro Studies : In assays against various cancer cell lines, the compound exhibited significant cytotoxicity. For example, it demonstrated an IC50 value of 5.46 µM against Hep3B hepatocellular carcinoma cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Hep3B | 5.46 | Disruption of microtubule dynamics |
| K562 (CML) | 2.5 | Induction of apoptotic pathways |
| Other Tumor Lines | Varies | Cell cycle arrest and apoptosis |
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promise as an antimicrobial agent:
- Inhibition of Pathogens : Studies indicate that derivatives of thiophene carboxamide can inhibit norovirus activity, suggesting a broad-spectrum antimicrobial potential .
Case Studies
- Thiophene Derivatives in Cancer Treatment : A study explored various thiophene-carboxamide derivatives, including the compound . It was found that modifications to the thiophene ring significantly affected biological activity, highlighting the importance of structural optimization .
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of the compound with target proteins involved in cancer progression. The docking simulations indicated favorable interactions with key residues in the binding pocket of tubulin .
Pharmacokinetics and Toxicology
Preliminary studies on pharmacokinetics suggest that the compound has a favorable absorption profile with low toxicity in vitro. Further investigations are ongoing to assess its metabolic stability and potential side effects.
Bioinformatics Analysis
Bioinformatics tools have been utilized to predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. These analyses suggest that it has suitable characteristics for further development as a therapeutic agent .
Scientific Research Applications
Structural Characteristics
The compound's structure includes several notable features:
- Pyrimidine Core : A six-membered ring containing nitrogen atoms that contributes to the compound's biological activity.
- Thiophene Ring : Enhances the compound's electronic properties and stability.
- Carboxamide Group : Implicated in hydrogen bonding and molecular interactions with biological targets.
The molecular formula is , with a molecular weight of approximately 397.46 g/mol.
The biological activity of N-(4-amino-2-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)thiophene-2-carboxamide has been investigated across various studies, revealing multiple therapeutic applications:
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It is believed to inhibit cancer cell proliferation through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation, disrupting critical signaling pathways.
- Targeting Specific Pathways : Studies suggest it may interfere with pathways related to cell survival and apoptosis, making it a candidate for further development as a chemotherapeutic agent.
Several studies have demonstrated that derivatives of this compound can inhibit tumor cell lines in vitro, suggesting potential efficacy as an anticancer drug .
Antimicrobial Activity
Preliminary research shows that this compound may possess antimicrobial properties. Its structural features allow it to interact with bacterial enzymes or membranes, potentially leading to:
- Inhibition of Bacterial Growth : Compounds with similar structures have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
Case Study 1: Anticancer Efficacy
A study published in 2023 investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that the compound warrants further investigation as a potential lead in cancer therapy .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of this compound were tested against several bacterial strains. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential use in developing new antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the pyrimidinone ring, thioether-linked acetamide group, or carboxamide moiety. Below is a detailed comparison:
Structural Analogues and Substituent Effects
*Calculated based on structural analysis.
Physicochemical and Spectral Properties
- Lipophilicity : The target compound’s 2,4-dimethylphenyl group confers higher logP compared to the 4-chlorophenyl analogue (), which is more polar due to the chlorine atom .
- NMR Trends : In analogues like those in , substituents at positions 29–36 and 39–44 (equivalent to R1 and R2 in the target compound) cause distinct chemical shift changes in ¹H NMR, indicating altered electronic environments .
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The compound can be synthesized via multi-step organic reactions, typically involving:
- Step 1: Formation of the pyrimidinone core through cyclocondensation of thiourea derivatives with β-keto esters under acidic conditions (e.g., HCl/acetic acid) .
- Step 2: Introduction of the thioether linkage via nucleophilic substitution between a 2-chloroacetamide intermediate and a mercapto-pyrimidinone derivative, using triethylamine as a base in DMF .
- Step 3: Coupling of the thiophene-2-carboxamide moiety using carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous dichloromethane .
Key Considerations: - Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Basic: What analytical techniques are critical for structural validation?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms substituent positions and stereochemistry. For example, the thiophene proton signals appear at δ 7.2–7.8 ppm .
- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]+ at m/z 469.1 vs. calculated 469.2) .
- Infrared Spectroscopy (IR): Peaks at ~1680 cm⁻¹ (C=O stretching) and 3300 cm⁻¹ (N-H stretching) confirm amide and pyrimidinone functionalities .
- X-ray Diffraction: Resolves crystal packing and bond angles, critical for confirming regioselectivity in heterocyclic systems .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Solvent Optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution rates for thioether formation .
- Catalyst Screening: Triethylamine or DMAP improves acylation efficiency during carboxamide coupling .
- Temperature Control: Maintaining 0–5°C during sensitive steps (e.g., carbodiimide activation) minimizes side reactions .
- Purification: Gradient elution in HPLC (C18 column, acetonitrile/water) isolates high-purity fractions .
Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?
Answer:
- Variation of Substituents:
- Modify the 2,4-dimethylphenyl group to assess steric/electronic effects on target binding (e.g., replace with halophenyl for enhanced hydrophobicity) .
- Replace the thiophene ring with furan or pyrrole to evaluate heterocycle influence on solubility and potency .
- Biological Assays:
- Screen against enzyme targets (e.g., kinases or proteases) using fluorescence-based assays.
- Compare IC50 values of derivatives to identify critical pharmacophores .
Advanced: How can computational modeling aid in predicting bioactivity?
Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase), focusing on hydrogen bonding with pyrimidinone C=O and hydrophobic interactions with the thiophene ring .
- DFT Calculations: Analyze electron density maps (e.g., via Gaussian 09) to predict reactive sites for electrophilic substitution .
- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions to prioritize derivatives with favorable pharmacokinetics .
Advanced: How to resolve contradictions in reported solubility data?
Answer:
- Method Standardization: Ensure consistent use of buffered solutions (e.g., PBS pH 7.4) and temperature (25°C) across studies .
- Purity Verification: Confirm absence of hygroscopic impurities via Karl Fischer titration .
- Alternative Solubilization: Test co-solvents (e.g., DMSO:PBS 1:9) or cyclodextrin complexes for improved aqueous stability .
Advanced: What mechanistic insights can be derived from kinetic studies?
Answer:
- Enzyme Inhibition Kinetics: Perform Lineweaver-Burk plots to determine inhibition mode (competitive vs. non-competitive) using varying substrate concentrations .
- Stopped-Flow Spectroscopy: Monitor real-time binding to heme proteins (e.g., cytochrome P450) to calculate association/dissociation rates .
- Isotope Labeling: Use 13C-labeled pyrimidinone to track metabolic pathways via LC-MS .
Advanced: How to address stability challenges under varying storage conditions?
Answer:
- Degradation Analysis: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring.
- Light Sensitivity: Store in amber vials under inert gas (N2/Ar) to prevent photolytic cleavage of the thioether bond .
- Lyophilization: For long-term storage, lyophilize with cryoprotectants (e.g., trehalose) to prevent hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
